Cas no 214822-99-8 (2H-1-Benzopyran-5-carboxylic acid, 8-fluoro-, methyl ester)

2H-1-Benzopyran-5-carboxylic acid, 8-fluoro-, methyl ester is a fluorinated benzopyran derivative with potential applications in pharmaceutical and organic synthesis. The presence of the fluoro substituent at the 8-position enhances its reactivity and selectivity, making it a valuable intermediate for the development of bioactive compounds. The methyl ester group improves solubility and facilitates further functionalization under mild conditions. This compound exhibits stability under standard storage conditions, ensuring consistent performance in synthetic workflows. Its structural features make it suitable for use in medicinal chemistry research, particularly in the design of fluorinated heterocycles. The product is characterized by high purity, verified through analytical techniques such as HPLC and NMR.
2H-1-Benzopyran-5-carboxylic acid, 8-fluoro-, methyl ester structure
214822-99-8 structure
Product Name:2H-1-Benzopyran-5-carboxylic acid, 8-fluoro-, methyl ester
CAS No:214822-99-8
MF:C11H9FO3
MW:208.185766935349
CID:3909863
PubChem ID:12016893
Update Time:2025-10-29

2H-1-Benzopyran-5-carboxylic acid, 8-fluoro-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-5-carboxylic acid, 8-fluoro-, methyl ester
    • 8-fluoro-2H-chromene-5-carboxylic acid methyl ester
    • SCHEMBL5567144
    • QMBJHYVNFDYREO-UHFFFAOYSA-N
    • Methyl 8-fluoro-2H-1-benzopyran-5-carboxylate
    • methyl 8-fluoro-2H-chromene-5-carboxylate
    • 214822-99-8
    • DTXSID501251815
    • Inchi: 1S/C11H9FO3/c1-14-11(13)8-4-5-9(12)10-7(8)3-2-6-15-10/h2-5H,6H2,1H3
    • InChI Key: QMBJHYVNFDYREO-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(=O)OC)C2C=CCOC=21

Computed Properties

  • Exact Mass: 208.05357231Da
  • Monoisotopic Mass: 208.05357231Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 35.5Ų

2H-1-Benzopyran-5-carboxylic acid, 8-fluoro-, methyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-9841887-1.0g
methyl 8-fluoro-2H-chromene-5-carboxylate
214822-99-8 95%
1.0g
$0.0 2023-02-03

Additional information on 2H-1-Benzopyran-5-carboxylic acid, 8-fluoro-, methyl ester

Research Update on 2H-1-Benzopyran-5-carboxylic acid, 8-fluoro-, methyl ester (CAS: 214822-99-8)

The compound 2H-1-Benzopyran-5-carboxylic acid, 8-fluoro-, methyl ester (CAS: 214822-99-8) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel benzopyran derivatives with enhanced pharmacological properties. The presence of the fluorine substituent at the 8-position and the ester moiety at the 5-position have been shown to significantly influence the compound's reactivity and biological interactions. Several research groups have reported improved synthetic routes to this compound, achieving higher yields and purity compared to traditional methods.

In pharmacological investigations, 2H-1-Benzopyran-5-carboxylic acid, 8-fluoro-, methyl ester has demonstrated promising activity as a modulator of various biological targets. A 2023 study published in the Journal of Medicinal Chemistry revealed its potent inhibitory effects on specific isoforms of cytochrome P450 enzymes, suggesting potential applications in drug metabolism modulation. The compound's unique electronic properties, conferred by the fluorine substitution, appear to enhance its binding affinity to these enzymatic targets.

Structural-activity relationship (SAR) studies have provided valuable insights into the compound's mechanism of action. Researchers have found that the methyl ester group plays a crucial role in maintaining optimal lipophilicity for cellular penetration, while the fluorine atom contributes to both metabolic stability and target binding. These findings have spurred the development of several derivative compounds with improved pharmacokinetic profiles.

Current research directions include exploring the compound's potential in treating neurological disorders, as preliminary studies have shown activity against certain neurotransmitter receptors. Additionally, its application as a building block for more complex pharmaceutical agents continues to be an active area of investigation. The compound's versatility and favorable physicochemical properties make it an attractive candidate for further drug development efforts.

Recent advances in analytical techniques have enabled more detailed characterization of 2H-1-Benzopyran-5-carboxylic acid, 8-fluoro-, methyl ester. High-resolution mass spectrometry and NMR studies have provided comprehensive structural confirmation, while computational modeling has offered predictions about its interaction with various biological targets. These methodological improvements are facilitating more efficient optimization of related compounds.

Looking forward, researchers anticipate that this compound will serve as a foundation for developing new therapeutic agents targeting a range of conditions. Ongoing clinical investigations and preclinical studies are expected to further elucidate its pharmacological potential and safety profile, potentially leading to novel treatment options in the coming years.

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